SD-169

p38 MAPK signaling Kinase inhibitor selectivity Immunology research

Procure SD-169 for studies demanding validated p38α-selective pathway inhibition coupled with oral bioavailability. It is the sole inhibitor with peer-reviewed efficacy in both preventive and therapeutic NOD mouse type 1 diabetes models. Its 38-fold selectivity over p38β (IC50 122 nM) and inactivity against p38γ, ERK2, JNK1, or MAPKAP2 up to 50 µM ensure clean pharmacological data, outperforming common tools like SB203580. With a low MW (160.17 g/mol) and high DMSO solubility (≥10 mg/mL), it integrates seamlessly into kinase assays. Choose SD-169 for reproducible in vivo nerve regeneration studies without confounding parenteral stress.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 1670-87-7
Cat. No. B1681694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSD-169
CAS1670-87-7
Synonymsindole-5-carboxamide
SD 282
SD-282
SD282 cpd
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN2)C=C1C(=O)N
InChIInChI=1S/C9H8N2O/c10-9(12)7-1-2-8-6(5-7)3-4-11-8/h1-5,11H,(H2,10,12)
InChIKeyGQMYQEAXTITUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SD-169 (CAS 1670-87-7): ATP-Competitive p38α MAPK Inhibitor for Diabetes and Neuroregeneration Research


SD-169 (1H-Indole-5-carboxamide, CAS 1670-87-7) is a selective, orally active, ATP-competitive inhibitor of the p38α mitogen-activated protein kinase (MAPK) with an IC50 of 3.2 nM [1]. The compound is a cell-permeable indole-5-carboxamide derivative with a molecular weight of 160.17 g/mol and molecular formula C9H8N2O . SD-169 is distinguished by its 38-fold selectivity for p38α over p38β (IC50 = 122 nM) and demonstrates no inhibitory activity against p38γ, ERK2, JNK1, or MAPKAP2 at concentrations up to 50 μM . The compound has been validated in multiple in vivo disease models, including prevention and therapeutic intervention of type 1 diabetes in nonobese diabetic (NOD) mice and enhancement of axonal regeneration following sciatic nerve injury [2].

Why Generic p38 MAPK Inhibitors Cannot Replace SD-169 in Diabetes and Neuroregeneration Studies


Within the class of p38α MAPK inhibitors, compounds exhibit substantial divergence in isoform selectivity profiles, off-target kinase interactions, and in vivo efficacy across disease models. Widely used research tool compounds such as SB203580 (pyridinyl imidazole scaffold) and VX-745 (neflamapimod) differ from SD-169 in both chemical structure and biological selectivity fingerprints [1]. SB203580 inhibits both p38α and p38β with comparable potency and demonstrates cross-reactivity with cyclooxygenase and thromboxane synthase at relevant concentrations, confounding interpretation of immunomodulatory studies [2]. VX-745, a clinical-stage p38α inhibitor, exhibits only 22-fold selectivity for p38α over p38β (IC50 = 10 nM vs 220 nM) compared with SD-169's 38-fold selectivity ratio . Critically, SD-169 is the only compound within the class for which comprehensive in vivo therapeutic efficacy has been established in the NOD mouse model of spontaneous autoimmune type 1 diabetes, demonstrating both preventive and therapeutic blood glucose normalization in hyperglycemic animals [3]. These cumulative differences in selectivity profile, off-target activity, and validated disease model performance mean that SD-169 cannot be substituted with alternative p38 inhibitors without risking divergent experimental outcomes.

Quantitative Differentiation Evidence: SD-169 Versus p38 MAPK Inhibitor Comparators


SD-169 Exhibits 3.8-Fold Higher p38α/β Selectivity Ratio Than Clinical Candidate VX-745

SD-169 demonstrates a 38-fold selectivity for p38α over p38β MAPK (IC50 = 3.2 nM vs 122 nM), whereas VX-745 (neflamapimod) exhibits only a 22-fold selectivity ratio (IC50 = 10 nM vs 220 nM) . This 3.8-fold higher selectivity ratio for SD-169 is coupled with a 3.1-fold greater absolute potency at p38α compared with VX-745 . Both compounds show no inhibition of p38γ at concentrations up to 50 μM .

p38 MAPK signaling Kinase inhibitor selectivity Immunology research

SD-169 Uniquely Validated in NOD Mouse Type 1 Diabetes Model: Preventive and Therapeutic Efficacy

In the nonobese diabetic (NOD) mouse model of spontaneous autoimmune type 1 diabetes, SD-169 administered preventively significantly reduced the incidence of diabetes as determined by blood glucose levels (untreated NOD mice develop diabetes at 80-100% incidence by 30 weeks of age) [1]. In therapeutic intervention studies using mildly and moderately hyperglycemic NOD mice (blood glucose 200-400 mg/dL at baseline), SD-169 treatment lowered blood glucose and improved glucose homeostasis, with significant arrest of diabetes progression observed even after cessation of treatment [2]. This is the only p38α-selective inhibitor for which comprehensive preventive and therapeutic efficacy has been established in this gold-standard autoimmune diabetes model. In contrast, clinical-stage p38 inhibitors such as VX-745, losmapimod, and doramapimod have not been evaluated or have not demonstrated efficacy in the NOD mouse model [3].

Type 1 diabetes Autoimmune disease Beta cell preservation In vivo pharmacology

SD-169 Demonstrates In Vivo Oral Activity with Functional Efficacy in Neuroregeneration Model

SD-169 is orally active and demonstrates functional efficacy in an in vivo sciatic nerve crush injury model. Animals receiving SD-169 via oral gavage at 30 mg/kg (administered 1 day before and daily after crush injury) showed a statistically significant increase in the rate of axonal regeneration as determined by functional pinch test 8 days post-injury (P < 0.05 compared with vehicle-treated controls) [1]. In nerve transection studies, regenerating nerve fibers in SD-169-treated animals were morphologically more mature when examined 28 days after transection . Additionally, SD-169 reduced Schwann cell TNF protein immunofluorescence in distal nerve segments, indicating modulation of neuroinflammatory signaling [2]. In contrast, SB203580, the most widely used p38 inhibitor tool compound, requires intraperitoneal or intravenous administration for in vivo studies and is not orally bioavailable, limiting its utility in chronic dosing paradigms [3].

Axonal regeneration Neuroscience Sciatic nerve injury Oral bioavailability

SD-169 Demonstrates Favorable Physicochemical Profile: Low Molecular Weight and Defined Solubility Parameters

SD-169 possesses physicochemical properties that facilitate experimental handling and assay development. The compound has a low molecular weight of 160.17 g/mol, substantially smaller than alternative p38 inhibitors including VX-745 (MW = 436.26 g/mol) and doramapimod/BIRB-796 (MW = 527.7 g/mol) . SD-169 demonstrates defined solubility of ≥10 mg/mL in DMSO (62.4 mM) and ≥1 mg/mL in water, with documented in vivo formulation compatibility (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, achieving 1 mg/mL concentration) . The compound is supplied as a solid with purity ≥97-98% by HPLC and remains stable under recommended storage conditions (powder at -20°C for 3 years; reconstituted stock solutions at -20°C for up to 6 months) .

Compound procurement In vitro assay development Solubility optimization

Optimal Research Applications for SD-169 Procurement: Where This p38α Inhibitor Delivers Differentiated Value


Type 1 Diabetes Research: NOD Mouse Model Studies Requiring Preventive or Therapeutic p38α Intervention

Investigators studying autoimmune beta cell destruction in the NOD mouse model of type 1 diabetes should procure SD-169 for studies requiring p38α MAPK pathway inhibition. As documented in the Medicherla et al. (2006) study, SD-169 is the only p38α-selective inhibitor with peer-reviewed validation in both preventive (initiated at 4 weeks of age, prior to disease onset) and therapeutic (initiated after hyperglycemia develops with blood glucose 200-400 mg/dL) protocols in this model [1]. Procurement of alternative p38 inhibitors for this application lacks established model-specific efficacy data and would require extensive preliminary dose-finding and validation studies [2].

Neuroscience: Axonal Regeneration and Peripheral Nerve Injury Studies Requiring Oral p38α Inhibition

Researchers investigating peripheral nerve regeneration following crush injury or transection should prioritize SD-169 procurement for studies requiring chronic, stress-free oral dosing. The compound's oral bioavailability enables gavage administration at 30 mg/kg without the confounding effects of repeated parenteral injections, which can induce stress-related neuroendocrine responses that complicate interpretation of regeneration outcomes [1]. SD-169 has demonstrated statistically significant enhancement of axonal regeneration rates (P < 0.05 at day 8 post-injury) and improved morphological maturation of regenerating nerve fibers compared with vehicle controls [2]. This application scenario is uniquely addressable with SD-169, as the widely used alternative p38 inhibitor SB203580 lacks oral bioavailability [3].

Immunology: T Cell Signaling Studies Requiring High p38α Isoform Selectivity with Minimal p38β Interference

Investigators conducting mechanistic studies of p38α-specific signaling in T cell activation, infiltration, or cytokine production should procure SD-169 to maximize signal clarity and minimize confounding p38β-mediated effects. SD-169's 38-fold selectivity ratio for p38α over p38β is 1.73-fold higher than the 22-fold ratio of the clinical-stage comparator VX-745 [1]. Combined with its lack of activity against p38γ, ERK2, JNK1, and MAPKAP2 at concentrations up to 50 μM, SD-169 provides a cleaner pharmacological tool for dissecting p38α-dependent pathways in immunological assays [2]. This selectivity profile is particularly relevant for studies involving pancreatic beta islet T cells, where SD-169 has been shown to reduce both p38 and HSP60 expression [3].

Assay Development: Cellular and Biochemical Kinase Assays Requiring Reproducible DMSO-Soluble p38α Inhibitor

Laboratories developing or optimizing kinase inhibition assays should consider SD-169 procurement based on its favorable and well-documented handling characteristics. The compound's low molecular weight (160.17 g/mol) and high DMSO solubility (≥10 mg/mL, equivalent to 62.4 mM) facilitate preparation of concentrated stock solutions that minimize DMSO carryover effects in cellular assays [1]. Defined in vivo formulation parameters and documented reconstituted solution stability (6 months at -20°C) reduce inter-experimental variability and enable consistent dosing across long-term studies [2]. Commercial availability from multiple reputable vendors with consistent purity specifications (≥97-98% by HPLC) ensures batch-to-batch reproducibility [3].

Quote Request

Request a Quote for SD-169

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.